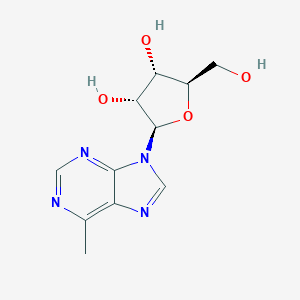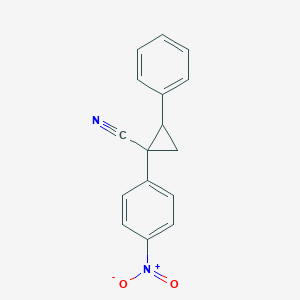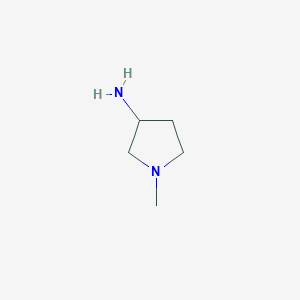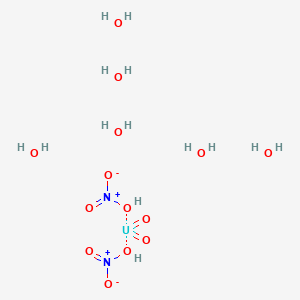
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
6-Methylpurin-β-D-ribosid (β-D-MPR) wurde synthetisiert und auf seine Antitumor-Wirkung in fünf menschlichen Tumorzelllinien getestet. Die Ergebnisse zeigten, dass β-D-MPR hochwirksam war, mit IC50-Werten im Bereich von 6 bis 34 nM .
Antifungal-Aktivität
6-Methylpurin-β-D-ribosid, ein Antibiotikum, das aus Kulturbrühen der Basidiomycetenpilze Collybia dryophilia und Collybia maculata isoliert wurde, hat eine nachgewiesene antifungale Aktivität .
Antivirale Aktivität
Neben seinen antifungalen Eigenschaften zeigt 6-Methylpurin-β-D-ribosid auch antivirale Aktivität .
Interaktion mit Säugetier-Adenosin-Deaminase (ADA)
β-D-MPR ist ein ausgezeichnetes Substrat der Säugetier-Adenosin-Deaminase (ADA), und sein Aktivierungsmechanismus in Tumorzellen hängt vermutlich mit seiner Interaktion mit diesem Enzym zusammen .
Potenzielles Antiparasitenmittel
Protozoenparasiten wie afrikanische Trypanosomen und Leishmania können keine Purine synthetisieren und müssen sie aus ihren Wirtsorganismen gewinnen. Sie sind weniger diskriminierend als Säugetierzellen in ihrer enzymatischen Verarbeitung von vorgeformten Purinen und Purinnukleosiden. Somit können neuartige Nukleosidanaloga von 6-Methylpurin (MP) ein Potenzial als Antiparasitenmittel haben .
Nachweis von Mykoplasmeninfektionen
6-Methylpurin-ribosid wurde beim Nachweis von Mykoplasmeninfektionen in Säugetierzellkulturen verwendet<a aria-label="3: " data-citationid="42668aba-ab42-6755-048d-d8f3edf506ed-34" h="ID
Wirkmechanismus
Target of Action
6-Methylpurine riboside (6-MPR) is a purine nucleoside analogue . Its primary target is mammalian adenosine deaminase (ADA) . ADA is an enzyme involved in purine metabolism, which is essential for the proliferation of cells, especially lymphocytes .
Mode of Action
6-MPR interacts with ADA, serving as an excellent substrate for this enzyme . This interaction is presumed to be the key to its activation in tumor cells .
Biochemical Pathways
The anticancer mechanisms of 6-MPR rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Inducing apoptosis, or programmed cell death, helps to eliminate these cells from the body .
Pharmacokinetics
Its antitumor activity suggests that it may have good bioavailability .
Result of Action
The result of 6-MPR’s action is a significant reduction in tumor cell proliferation. In vitro antitumor effects of 6-MPR have shown it to be highly active, with IC50 values ranging from 6 to 34 nM .
Biochemische Analyse
Biochemical Properties
6-Methylpurine riboside interacts with various enzymes and proteins in biochemical reactions. It is an excellent substrate of mammalian adenosine deaminase (ADA) . The interaction with this enzyme is presumably related to its mechanism of activation in tumor cells .
Cellular Effects
6-Methylpurine riboside has significant effects on various types of cells and cellular processes. It has been shown to have potent antitumor activity in five human tumor cell lines . The compound inhibits DNA synthesis and induces apoptosis in cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methylpurine riboside involves its binding interactions with biomolecules and changes in gene expression. The compound exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis .
Eigenschaften
CAS-Nummer |
14675-48-0 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9?,11-/m1/s1 |
InChI-Schlüssel |
FIGBCBGMUIGJBD-GBDDODFYSA-N |
SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomerische SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Piktogramme |
Acute Toxic |
Synonyme |
6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















